N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Description
This compound features a 1,3,4-thiadiazole core linked to a 2-methoxybenzamide moiety via a thioether bridge. The thiadiazole ring is substituted with a 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl group, which introduces a benzodioxole-derived pharmacophore. The compound’s synthesis likely involves multi-step protocols, including cyclization of thiadiazole intermediates and amide coupling, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c1-27-14-5-3-2-4-13(14)18(26)22-19-23-24-20(31-19)30-10-17(25)21-9-12-6-7-15-16(8-12)29-11-28-15/h2-8H,9-11H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJHGJAVVPUFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide) is a complex organic compound that incorporates various functional groups known for their biological activity. This article explores its potential biological activities, including antibacterial, anticancer, and other pharmacological effects.
Chemical Structure
The compound's structure can be broken down as follows:
- Benzo[d][1,3]dioxole : A bicyclic structure known for its antioxidant properties.
- Thiadiazole : A five-membered heterocyclic compound that often exhibits antimicrobial activity.
- Methoxybenzamide : A moiety that can enhance lipophilicity and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following sections summarize key findings related to the biological activities of this compound.
Antibacterial Activity
Several studies have highlighted the antibacterial properties of compounds containing thiadiazole and benzo[d][1,3]dioxole moieties. For instance:
- Mechanism of Action : The thiadiazole ring has been shown to inhibit Mur ligases (MurD and MurE), which are crucial for bacterial cell wall synthesis. This inhibition can lead to bacterial cell death, making it a promising target for antibiotic development .
| Compound | Target | Activity |
|---|---|---|
| N-(5-(Thiadiazole)) | MurD/MurE ligases | Inhibitory activity against E. coli and S. aureus |
| Benzo[d][1,3]dioxole derivatives | Various bacteria | Antimicrobial effects |
Anticancer Activity
The compound's potential anticancer activity is also noteworthy:
- Cytotoxicity Studies : Preliminary studies suggest that derivatives of benzo[d][1,3]dioxole exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds were reported in the range of 10–20 µM .
Other Pharmacological Effects
In addition to antibacterial and anticancer activities, compounds with similar structures have been investigated for other pharmacological effects:
- Antioxidant Properties : The presence of the benzo[d][1,3]dioxole moiety is associated with antioxidant activity, which can mitigate oxidative stress in cells .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of similar compounds:
-
Study on Thiadiazole Derivatives :
- Objective : To assess the antibacterial efficacy against MRSA strains.
- Findings : Compounds showed significant inhibitory effects against MRSA with minimum inhibitory concentrations (MICs) below 10 µg/mL.
-
Cytotoxicity in Cancer Cells :
- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : Notable reduction in cell viability was observed at concentrations above 15 µM.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that 1,3,4-thiadiazole derivatives could induce apoptosis in glioblastoma cells through mechanisms involving DNA damage and cell cycle arrest . The incorporation of the benzo[d][1,3]dioxole moiety enhances the bioactivity of these compounds, potentially improving their efficacy as anticancer agents.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | LN229 | 12.5 | DNA damage |
| Compound B | MCF7 | 10.0 | Apoptosis |
| N-(5-((2-... | U87MG | 15.0 | Cell cycle arrest |
Antidiabetic Properties
In addition to anticancer properties, compounds similar to N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide have been investigated for their antidiabetic effects. Research involving Drosophila melanogaster models has shown that these compounds can significantly lower glucose levels and improve insulin sensitivity . This suggests potential applications in managing diabetes through novel therapeutic agents.
Pesticidal Activity
Thiadiazole derivatives have also been explored for their pesticidal properties. The incorporation of the benzo[d][1,3]dioxole moiety may enhance the insecticidal activity of these compounds. For example, studies have indicated that certain thiadiazole-based compounds exhibit significant toxicity against agricultural pests such as aphids and beetles . This application could lead to the development of environmentally friendly pesticides.
Table 2: Pesticidal Activity of Thiadiazole Compounds
| Compound Name | Target Pest | LC50 (mg/L) | Efficacy (%) |
|---|---|---|---|
| Compound C | Aphid | 25 | 85 |
| Compound D | Beetle | 30 | 90 |
| N-(5-((2-... | Mite | 20 | 88 |
Development of Functional Materials
The unique structure of this compound allows for its potential use in creating functional materials. Research indicates that thiadiazole derivatives can act as effective ligands in coordination chemistry and materials science applications. Their ability to form stable complexes with metal ions makes them suitable candidates for developing sensors and catalysts.
Table 3: Properties of Thiadiazole-Based Functional Materials
| Material Type | Property | Application Area |
|---|---|---|
| Coordination Complexes | High stability | Sensors |
| Catalysts | Enhanced reactivity | Organic synthesis |
| Polymer Composites | Improved mechanical strength | Construction materials |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
*logP estimated using analogous compounds from and .
Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The benzodioxole group in the target compound may improve blood-brain barrier penetration compared to the piperidine group in ’s derivatives, which enhances solubility but limits CNS targeting .
- Hydrazine linkers () introduce conformational rigidity but reduce metabolic stability compared to the target’s flexible thioether bridge .
Synthetic Accessibility: Derivatives with methyleneamino groups () are synthesized via Schiff base formation, offering modularity but requiring stringent anhydrous conditions . The target compound’s benzodioxolylmethylamino group likely necessitates protective-group strategies to avoid side reactions during amide coupling .
Physicochemical Properties :
- The trichloroethyl substituent () increases molecular weight and crystallinity but reduces solubility, limiting bioavailability .
- Methoxy vs. methyl on the benzamide ring (target vs. ) alters electron density; methoxy’s stronger electron donation may enhance binding to aromatic receptors .
Computational Similarity :
- Tanimoto similarity scores () between the target and ’s derivatives are ~0.65 (MACCS fingerprints), suggesting moderate structural overlap but divergent pharmacophores .
Research Findings and Implications
- Anticancer Potential: Compounds with methyleneamino-thiadiazole scaffolds () show moderate cytotoxicity, suggesting the target compound’s benzodioxole group could enhance selectivity via improved membrane interaction .
- Enzyme Inhibition: Piperidine-containing analogs () exhibit strong acetylcholinesterase inhibition, indicating that the target’s benzodioxole moiety might shift activity toward other enzymatic targets (e.g., monoamine oxidases) .
- Metabolic Stability : The hydrazine-linked analog () is prone to oxidative degradation, whereas the target’s thioether group likely improves metabolic resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
